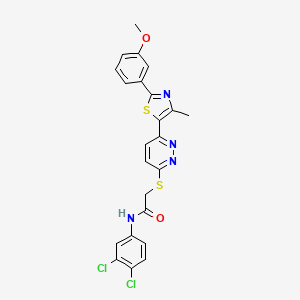

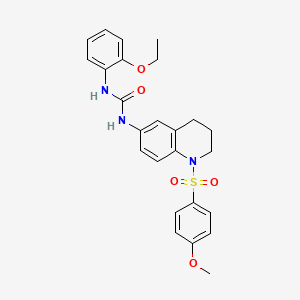

1-(2-Ethoxyphenyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C25H27N3O5S and its molecular weight is 481.57. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Ethoxyphenyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxyphenyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

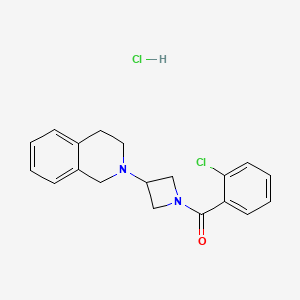

Asymmetric Synthesis of Tetrahydroisoquinolines

A novel asymmetric synthesis approach for 1-aryl-1,2,3,4-tetrahydroisoquinolines has been developed, highlighting the diastereoselective addition of homochiral acetaldehyde acetals to sulfonylimine and arylimines as a key step. This method showcases the potential for synthesizing enantiomerically pure dihydroisoquinolines, which could have various applications in medicinal chemistry and drug development (Wünsch & Nerdinger, 1999).

Cyclization Reactions

The study on methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid upon cyclization in the presence of bases. This research illustrates the specificity of cyclization reactions involving sulfonyl and amino groups, which is critical for the synthesis of complex organic molecules (Ukrainets et al., 2014).

Deuterium-Hydrogen Exchange in Quinolones

Investigations into 4-quinolones revealed a facile deuterium-hydrogen exchange for 3-H proton in acidic media, a process influenced by the presence of urea or carbamate moieties. Such studies are essential for understanding the chemical behavior of quinolones under different conditions, which could be relevant for isotopic labeling and molecular structure analysis (Kurasawa et al., 2014).

Novel Urea and Bis-Urea Derivatives

Research into novel urea and bis-urea derivatives with primaquine and substituted benzene moieties has shown significant potential in antiproliferative screening against various cancer cell lines. These compounds, synthesized through a multi-step process, demonstrated moderate to strong antiproliferative effects, highlighting their potential in drug development for cancer treatment (Perković et al., 2016).

Complexation and Ligand Binding

Macrocyclic bis(ureas) based on diphenylurea have been synthesized and shown to act as complexing agents towards various anions, illustrating the utility of such compounds in the development of new materials for anion recognition and separation technologies (Kretschmer et al., 2014).

properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-3-33-24-9-5-4-8-22(24)27-25(29)26-19-10-15-23-18(17-19)7-6-16-28(23)34(30,31)21-13-11-20(32-2)12-14-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTFIPLVJULIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyphenyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)